N-benzyl-3-ethoxybenzamide
Description
N-Benzyl-3-ethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethoxy substituent at the 3-position of the aromatic ring. Such compounds are typically synthesized via amidation reactions between substituted benzoyl chlorides and amines, as seen in related syntheses ().
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-benzyl-3-ethoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-6-9-14(11-15)16(18)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
XBFCTNXNFWSLGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between N-benzyl-3-ethoxybenzamide and analogous compounds:
*Calculated based on C₁₆H₁₇NO₂.
Electronic and Steric Effects
- Ethoxy vs. Methoxy/Propoxy : The ethoxy group in the target compound provides moderate electron-donating effects and greater steric bulk compared to methoxy (-OCH₃) or propoxy (-OCH₂CH₂CH₃) groups in analogs (). This may reduce reactivity in electrophilic aromatic substitution but enhance stability in hydrophobic environments.
- Benzyl vs.
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